molecular formula C20H17FN4O2S B2789353 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1207043-04-6

4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Cat. No.: B2789353
CAS No.: 1207043-04-6
M. Wt: 396.44
InChI Key: PZAZTHXGVOTQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole features a hybrid heterocyclic scaffold combining thiazole, triazole, and aryl moieties. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects on crystallography, physicochemical properties, and bioactivity.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-12-19(23-24-25(12)14-6-4-13(21)5-7-14)20-22-17(11-28-20)16-10-15(26-2)8-9-18(16)27-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAZTHXGVOTQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of triazole derivatives typically involves the cycloaddition of azides and alkynes. For this specific compound, the synthetic route can be outlined as follows:

  • Preparation of 1,3-Thiazole : The thiazole moiety is synthesized through a condensation reaction involving appropriate thioketones and α-halo ketones.
  • Formation of Triazole Ring : The triazole ring is formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
  • Final Coupling : The final compound is obtained by coupling the thiazole with the fluorophenyl group.

Antiproliferative Activity

Recent studies have shown that compounds containing thiazole and triazole rings exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Case Study : A study evaluated a series of thiazole derivatives for their cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The compound exhibited an IC50 value ranging from 0.36 to 0.86 μM, indicating potent antiproliferative effects similar to known chemotherapeutics like colchicine .

The mechanism of action for this compound appears to involve inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitosis. This was confirmed through immunostaining experiments that demonstrated significant alterations in microtubule structures upon treatment with the compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureModificationEffect on Activity
Dimethoxy Groups Presence at positions 2 and 5Enhances lipophilicity and cellular uptake
Fluorine Substitution At para position on phenyl ringIncreases binding affinity to target proteins
Methyl Group At position 5 of triazoleModulates electronic properties and steric hindrance

Pharmacological Studies

In addition to its cytotoxic properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives possess antimicrobial properties against various pathogens. The presence of electron-donating groups enhances their interaction with microbial cell membranes .
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways by inhibiting specific cytokines involved in inflammatory responses.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) () share the same core as the target compound but differ in halogen substituents (Cl vs. F). Key findings:

  • Crystallography : Both compounds are isostructural (triclinic, P 1 symmetry) with two independent molecules per asymmetric unit. Crystal packing is nearly identical, adjusted only for halogen size differences .

Analogues with Aryl and Methoxy Modifications

  • sc-492362 : Replaces the 4-fluorophenyl group with 3-methoxyphenyl on the triazole and introduces a 2-fluorophenyl on the thiazole. The methoxy group enhances solubility but may reduce binding affinity due to steric effects .
  • Compound 9c (): Features a 4-bromophenyl-thiazole and benzodiazolyl group. Demonstrated distinct docking poses in molecular studies, highlighting substituent-dependent binding modes.

Analogues with Functional Group Additions

  • This modification broadens electronic properties but complicates synthesis .

Comparative Data Table

Compound Name Substituents (Thiazole/Triazole) Molecular Weight (g/mol) Crystal System Bioactivity Reference ID
Target Compound 2,5-dimethoxyphenyl / 4-fluorophenyl 423.45 Under study Under investigation -
Compound 4 4-chlorophenyl / 4-fluorophenyl 501.34 Triclinic, P 1 Antimicrobial
Compound 5 4-fluorophenyl / 4-fluorophenyl 485.32 Triclinic, P 1 None reported
sc-492362 2-fluorophenyl / 3-methoxyphenyl 407.44 Not reported Not reported
31a (Kariuki et al.) 4-chlorophenyl / 4-fluorophenyl 501.34 Not reported Antimicrobial

Key Findings and Implications

Halogen Effects : Chlorine and fluorine substituents minimally alter crystal packing but significantly impact bioactivity, likely due to differences in electronegativity and van der Waals interactions .

Methoxy Groups : Enhance solubility (e.g., target compound, sc-492362) but may reduce binding efficiency compared to halogens .

Structural Flexibility: Non-planar fluorophenyl groups in isostructural compounds suggest conformational adaptability, critical for optimizing solid-state properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.